ZT-1a

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

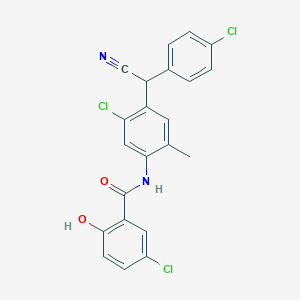

Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTKRVXJNWPJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ZT-1a: A Technical Guide to its Action as a SPAK Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ZT-1a, a novel and selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound modulates cation-chloride cotransporters (CCCs), playing a crucial role in ionic homeostasis within the central nervous system. This document outlines the signaling pathways affected by this compound, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key mechanisms.

Core Mechanism of Action

This compound is a non-ATP-competitive inhibitor of SPAK kinase.[1][2] Its primary mechanism involves the modulation of cation-Cl- cotransporters, specifically the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[3][4] SPAK kinase is a master regulator of these transporters, stimulating NKCC1-mediated ion influx and inhibiting KCC-mediated ion efflux through phosphorylation.[1][3] By inhibiting SPAK, this compound effectively decreases the phosphorylation of both NKCC1 and KCCs.[2][3] This dual action leads to the inhibition of NKCC1 activity and the stimulation of KCC activity, thereby influencing cellular ion balance and volume.[3][4][5]

The therapeutic potential of this compound has been demonstrated in rodent models of various neurological conditions, including stroke, hydrocephalus, and vascular dementia.[6][7][8] In these models, this compound has been shown to reduce cerebral edema, protect against brain damage, and improve neurological outcomes.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of SPAK Activity and CCC Phosphorylation by this compound

| Parameter | Value | Cell Line | ATP Concentration | Reference |

| SPAK IC50 | 44.3 µM | - | 0.01 mM | [2] |

| 35.0 µM | - | 0.1 mM | [2] | |

| 46.7 µM | - | 1 mM | [2] | |

| NKCC1 Phosphorylation Inhibition (p-Thr203/207/212) | 72 ± 5.2% | HEK-293 | - | [2][4] |

| KCC Phosphorylation Inhibition (sites 1/2) | 65-77% | HEK-293 | - | [2][4] |

| SPAK Phosphorylation Inhibition (Ser373) | 70 ± 3.8% | - | - | [2][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Naive Mice | 10-100 mg/kg | Intraperitoneal (i.p.) | Inhibited SPAK-dependent CCC phosphorylation. | [2][5] |

| Rodent Stroke Model | 2.5–5.0 mg/kg | - | Abated post-stroke brain injuries and improved neurological functions. | [1] |

| Mouse Model of Vascular Dementia | 5 mg/kg | Intraperitoneal (i.p.) | Reduced astrogliosis, demyelination, and improved cognitive function. | [7][8] |

| Post-Hemorrhagic Hydrocephalus Model | - | Intracerebroventricular | Decreased inflammation-induced CCC phosphorylation and reduced CSF hypersecretion. | [3][5] |

Signaling Pathway

The primary signaling pathway modulated by this compound is the WNK-SPAK/OSR1 pathway, which regulates the activity of cation-chloride cotransporters.

References

- 1. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. SPAK inhibitor ZT‐1a attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ZT-1a: A Selective, Non-ATP-Competitive Inhibitor of SPAK Kinase for Neurological and Hypertensive Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ste20-related proline-alanine-rich kinase (SPAK), also known as STK39, is a serine/threonine kinase that plays a pivotal role in the regulation of ion homeostasis and cell volume. It is a key component of the With-No-Lysine (WNK) signaling pathway, which governs the activity of cation-chloride cotransporters (CCCs) such as the Na-K-Cl cotransporter 1 (NKCC1) and K-Cl cotransporters (KCCs). Dysregulation of the WNK-SPAK-CCC signaling cascade has been implicated in the pathophysiology of several diseases, including salt-sensitive hypertension, ischemic stroke, and hydrocephalus.[1][2][3]

ZT-1a is a novel, potent, and selective small-molecule inhibitor of SPAK kinase.[4][5] Developed through a scaffold-hybrid strategy, this compound exhibits a non-ATP-competitive mechanism of action, offering a potential advantage in terms of selectivity over traditional ATP-competitive kinase inhibitors.[6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function as a selective SPAK inhibitor.

Mechanism of Action

This compound functions as a selective inhibitor of SPAK kinase by binding to a site distinct from the ATP-binding pocket. This non-ATP-competitive inhibition prevents the phosphorylation and subsequent activation of SPAK's downstream targets.[7] The primary mechanism of this compound involves the modulation of cation-chloride cotransporter activity through the WNK-SPAK-CCC signaling pathway.[2]

Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates and activates NKCC1, leading to an influx of Na+, K+, and Cl- ions, and phosphorylates and inhibits KCCs, which are responsible for ion efflux.[1][2] This coordinated regulation is crucial for maintaining cellular ion homeostasis and volume.

This compound disrupts this cascade by directly inhibiting SPAK. This leads to a decrease in the activating phosphorylation of NKCC1 and a reduction in the inhibitory phosphorylation of KCCs.[4] Consequently, this compound treatment results in decreased NKCC1-mediated ion influx and increased KCC-mediated ion efflux, promoting a net reduction in intracellular chloride concentration. This modulation of ion transport underlies the therapeutic potential of this compound in conditions characterized by ionic dysregulation and cellular swelling, such as ischemic stroke and hydrocephalus.[4][5]

WNK-SPAK-CCC Signaling Pathway

The WNK-SPAK-CCC signaling cascade is a critical regulator of ion transport and cell volume. The pathway is initiated by cellular stress signals, such as osmotic stress, which activate WNK kinases.

Caption: The WNK-SPAK-CCC signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Conditions | Reference |

| IC50 | 44.3 µM | 0.01 mM ATP | [7] |

| 35.0 µM | 0.1 mM ATP | [7] | |

| 46.7 µM | 1 mM ATP | [7] | |

| EC50 | ~1 µM | Cellular SPAK activity inhibition | [8] |

| 3 µM | SPAK kinase inhibition (derivatives) | [8] |

Table 1: In Vitro Inhibitory Potency of this compound

| Model | Dose | Effect | Reference |

| Ischemic Stroke (Mouse) | 2.5 - 5.0 mg/kg | Reduced brain lesion size and neurological deficits | [9] |

| Vascular Dementia (Mouse) | 5 mg/kg/day | Reduced white matter lesions and improved memory | [10][11] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a selective SPAK inhibitor.

SPAK Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit SPAK kinase activity in a cell-free system.

Caption: Workflow for the in vitro SPAK kinase inhibition assay.

Protocol:

-

Prepare Reagents:

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol.

-

Recombinant human SPAK protein.

-

Substrate: A peptide containing the SPAK phosphorylation motif (e.g., CATCHtide).[12]

-

ATP solution.

-

This compound stock solution (in DMSO).

-

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of kinase buffer containing recombinant SPAK.

-

Add 5 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 10 µL of a mixture containing the substrate peptide and [γ-³²P]ATP (or use a non-radioactive method like ADP-Glo).

-

Incubate the plate at 30°C for 30 minutes.

-

-

Stop Reaction:

-

Terminate the reaction by adding 25 µL of 3% phosphoric acid.

-

-

Detection:

-

For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash three times with 75 mM phosphoric acid, and measure radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure luminescence, which correlates with ADP production.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Immunoblotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of SPAK and its downstream target NKCC1 in cell lysates or tissue homogenates following this compound treatment.

Protocol:

-

Sample Preparation:

-

Culture cells (e.g., HEK293) and treat with this compound or vehicle for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies against phospho-SPAK (p-SPAK) and phospho-NKCC1 (p-NKCC1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SPAK and total NKCC1.

-

Co-Immunoprecipitation (Co-IP) of WNK1 and SPAK

This technique is used to demonstrate the interaction between WNK1 and SPAK and to assess if this compound can disrupt this interaction.

Protocol:

-

Cell Lysis:

-

Lyse cells expressing tagged WNK1 and SPAK in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins (e.g., anti-FLAG for FLAG-tagged WNK1) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2 hours to capture the antibody-protein complex.

-

-

Washing:

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by immunoblotting using antibodies against both WNK1 and SPAK.

-

⁸⁶Rb⁺ Uptake Assay for KCC Activity

This functional assay measures the activity of K-Cl cotransporters (KCCs) by quantifying the uptake of the potassium analog, ⁸⁶Rb⁺.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293 cells and transfect them with a KCC expression vector (e.g., KCC3).[14]

-

-

Assay Conditions:

-

Wash cells with an isotonic or hypotonic low-chloride buffer to stimulate KCC activity.[14]

-

Pre-incubate cells with this compound or vehicle control.

-

-

⁸⁶Rb⁺ Uptake:

-

Add uptake buffer containing ⁸⁶Rb⁺ and incubate for a defined period (e.g., 10 minutes).

-

-

Termination and Lysis:

-

Stop the uptake by washing the cells with ice-cold stop buffer.

-

Lyse the cells to release the intracellular ⁸⁶Rb⁺.

-

-

Quantification:

-

Measure the amount of ⁸⁶Rb⁺ in the cell lysate using a scintillation counter.

-

Normalize the uptake to the total protein content of each sample.

-

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

This in vivo model is used to evaluate the neuroprotective effects of this compound in ischemic stroke.

Caption: Workflow for the tMCAO mouse model of ischemic stroke.

Protocol:

-

Anesthesia: Anesthetize the mouse with isoflurane.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15][16]

-

Ligate the distal ECA.

-

Insert a silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][17]

-

-

Occlusion and Reperfusion:

-

Maintain the filament in place for a specific duration (e.g., 60 minutes) to induce ischemia.

-

Withdraw the filament to allow for reperfusion of the MCA territory.

-

-

This compound Administration:

-

Administer this compound or vehicle (e.g., via intraperitoneal injection) at specific time points post-reperfusion.

-

-

Outcome Assessment:

-

Evaluate neurological deficits at various time points using standardized scoring systems.

-

At the end of the experiment, euthanize the animals and measure the infarct volume in brain slices using TTC staining.

-

Conclusion

This compound is a promising selective SPAK inhibitor with a non-ATP-competitive mechanism of action. Its ability to modulate the WNK-SPAK-CCC signaling pathway and restore ionic homeostasis highlights its therapeutic potential for a range of neurological and cardiovascular disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other selective SPAK inhibitors. Continued research in this area is warranted to fully elucidate the therapeutic applications of targeting the SPAK kinase.

References

- 1. mdpi.com [mdpi.com]

- 2. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of brain cation-Cl- cotransport via the SPAK kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPAK inhibitor this compound for ischemic stroke therapy - Dandan Sun [grantome.com]

- 10. SPAK inhibitor ZT‐1a attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPAK inhibitor this compound attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ZT-1a and the WNK-SPAK-NKCC1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The With-No-Lysine (WNK)-Ste20-related proline-alanine-rich kinase (SPAK)-NKCC1 signaling pathway is a critical regulator of cellular ion homeostasis and is implicated in the pathophysiology of numerous neurological disorders, including stroke, hydrocephalus, and vascular dementia. This pathway's overactivation leads to an influx of ions and water, contributing to cytotoxic edema and neuronal damage. ZT-1a, a novel, potent, and selective non-ATP-competitive inhibitor of SPAK, has emerged as a promising therapeutic agent. By modulating this pathway, this compound effectively reduces cerebral edema, protects against brain damage, and improves neurological outcomes in preclinical models. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the WNK-SPAK-NKCC1 pathway, a compilation of its quantitative data, and detailed experimental protocols for its study.

Introduction: The WNK-SPAK-NKCC1 Signaling Pathway in Neurological Disease

The WNK kinases are a family of serine/threonine kinases that act as key upstream regulators of ion transporters.[1] In response to cellular stress, such as osmotic changes that occur during cerebral ischemia, WNK kinases phosphorylate and activate the downstream kinases SPAK and Oxidative Stress-Responsive Kinase 1 (OSR1).[2][3] Activated SPAK/OSR1, in turn, phosphorylates the Na-K-Cl cotransporter 1 (NKCC1) at its N-terminus (Thr203, Thr207, and Thr212 in the human isoform).[1][4] This phosphorylation event stimulates NKCC1-mediated influx of Na+, K+, and Cl- ions into the cell, leading to subsequent water influx and cell swelling.[1][2]

Conversely, SPAK/OSR1 also phosphorylates and inhibits the K-Cl cotransporters (KCCs), which are responsible for ion efflux and cell volume reduction.[4][5] This dual regulation exacerbates the net ion and water influx. In neurological conditions like ischemic stroke, the WNK-SPAK-NKCC1 pathway is pathologically upregulated, contributing significantly to cytotoxic brain edema, a major cause of morbidity and mortality.[2][6][7] Therefore, targeting this pathway presents a highly attractive therapeutic strategy.

This compound: A Potent and Selective SPAK Inhibitor

This compound, with the chemical name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, is a novel small molecule developed through a "scaffold-hybrid" strategy.[5] It is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase.[8][9]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting SPAK kinase activity. This inhibition prevents the subsequent phosphorylation and activation of NKCC1 and the inhibitory phosphorylation of KCCs.[5] The net effect is a reduction in NKCC1-mediated ion influx and a stimulation of KCC-mediated ion efflux, thereby counteracting the pathological ion and water accumulation in brain cells.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| SPAK IC50 | 44.3 µM | 0.01 mM ATP | [9][10] |

| 35.0 µM | 0.1 mM ATP | [9] | |

| 46.7 µM | 1 mM ATP | [9] | |

| Cellular SPAK Activity EC50 | ~1 µM | HEK-293 cells | [6] |

| NKCC1 Phosphorylation Inhibition | 72 ± 5.2% | 1 µM this compound in HEK-293 cells | [9] |

| KCC Phosphorylation Inhibition | 65-77% | 3 µM this compound in HEK-293 cells | [9] |

| SPAK Phosphorylation Inhibition | 70 ± 3.8% | 3-10 µM this compound in HEK-293 cells | [9] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Parameter | Vehicle Control | This compound (5 mg/kg) | Reference |

| Infarct Volume Reduction | - | ~65.2% | [6] |

| Neurological Deficit Score | Higher Deficit | Significantly Lower Deficit | [4][6] |

| Brain Lesion Volume | Larger Lesion | Significantly Reduced Lesion | [6] |

Table 3: Pharmacokinetic Properties of this compound in Naive Mice

| Parameter | Intravenous Administration | Oral Administration | Reference |

| T1/2 (Plasma Half-life) | 1.8 hours | 2.6 hours | [4] |

| AUC (Area Under the Curve) | 2340 hng/mL | 97.3 hng/mL | [4] |

| MRT (Mean Residence Time) | 0.45 hours | 3.3 hours | [4] |

| %F (Oral Bioavailability) | - | 2.2% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the WNK-SPAK-NKCC1 pathway.

In Vitro Kinase Assays

4.1.1. WNK1 Kinase Mobility Shift Assay This assay measures the phosphorylation of a fluorescently labeled OSR1 peptide substrate by WNK1.

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT, 10 µM fluorescein-labeled OSR1 peptide substrate, and 25 µM ATP.

-

Compound Addition: Add this compound (or other inhibitors) at desired concentrations. The final DMSO concentration should be kept constant (e.g., 10%).

-

Initiation of Reaction: Start the reaction by adding recombinant GST-WNK1 (e.g., 25 nM final concentration).

-

Incubation: Incubate the plate at 25°C for 3 hours.

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer (e.g., 0.2% coating-3 reagent with 2 mM EDTA).

-

Analysis: Analyze the phosphorylation of the OSR1 peptide using a microfluidic mobility shift assay system. The separation of phosphorylated and non-phosphorylated peptides allows for the quantification of kinase activity.

4.1.2. SPAK/OSR1 Immunoprecipitation Kinase Assay This method assesses the activity of endogenous or overexpressed SPAK/OSR1.

-

Cell Lysis: Lyse cells (e.g., HEK-293) in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the clarified cell lysate with an anti-SPAK or anti-OSR1 antibody conjugated to protein G-Sepharose beads for 2 hours at 4°C.

-

Washing: Wash the immunoprecipitates twice with lysis buffer containing 0.5 M NaCl and twice with Buffer A (composition varies, but typically a Tris-based buffer).

-

Kinase Reaction: Resuspend the beads in a kinase reaction buffer containing 10 mM MgCl₂, 0.1 mM [γ-³²P]ATP, and a substrate such as CATCHtide peptide (300 µM).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and quantify the incorporated radioactivity using a scintillation counter.

Cellular Assays

4.2.1. Assessment of NKCC1 and KCC Phosphorylation by Immunoblotting This protocol is used to determine the effect of this compound on the phosphorylation status of NKCC1 and KCCs in a cellular context.

-

Cell Culture and Treatment: Culture cells (e.g., HEK-293) and treat with this compound or vehicle control for a specified duration. Cells can be stimulated with hypotonic low chloride conditions to activate the WNK-SPAK pathway.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated NKCC1 (e.g., p-Thr203/207/212), phosphorylated KCC3 (e.g., p-Thr991/Thr1048), and total NKCC1 and KCC3 as loading controls. Also, probe for phosphorylated SPAK/OSR1 (p-Ser373/Ser325) and total SPAK/OSR1.

-

Detection and Quantification: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities using densitometry software.

4.2.2. NKCC1 Functional Assay (Non-radioactive Rubidium Flux) This assay measures the activity of NKCC1 by tracking the influx of rubidium (Rb⁺), a surrogate for K⁺.

-

Cell Seeding: Seed cells expressing NKCC1 (e.g., HEK-293) in a 96-well or 384-well plate.

-

Pre-incubation: Pre-incubate the cells with this compound or vehicle in a chloride-free buffer to stimulate NKCC1 activity.

-

Initiation of Flux: Replace the pre-incubation buffer with a buffer containing Rb⁺ to initiate the influx.

-

Termination of Flux and Washing: After a short incubation period (e.g., 2 minutes), rapidly wash the cells multiple times with an ice-cold wash buffer to remove extracellular Rb⁺.[8][11]

-

Cell Lysis: Lyse the cells to release the intracellular Rb⁺.

-

Quantification: Measure the intracellular Rb⁺ concentration using atomic absorption spectroscopy.

In Vivo Experimental Protocols (Mouse Model of Ischemic Stroke)

4.3.1. This compound Administration this compound can be administered via intraperitoneal (i.p.) injection or through an osmotic pump. A typical i.p. dose is 5 mg/kg.[2][4] For continuous administration post-stroke, an osmotic pump delivering 5 mg/kg/day can be implanted.[4]

4.3.2. Assessment of Neurological Deficits Several behavioral tests are used to evaluate sensorimotor and cognitive function after stroke.

-

Modified Neurological Severity Score (mNSS): A composite score based on motor, sensory, reflex, and balance tests.[9][12]

-

Corner Test: Assesses sensorimotor asymmetry. The mouse is placed in a 30-degree corner, and the direction of turning is recorded over 10 trials.[13][14]

-

Cylinder Test: Evaluates forelimb use asymmetry. The mouse is placed in a transparent cylinder, and the number of times each forelimb touches the wall during rearing is counted.[13]

-

Adhesive Removal Test: A piece of adhesive tape is placed on the forepaw, and the time to contact and remove the tape is measured to assess sensory and motor function.[9][13]

4.3.3. Measurement of Cerebral Edema and Infarct Volume

-

Wet/Dry Weight Method for Edema:

-

Euthanize the mouse and quickly remove the brain.

-

Separate the ischemic and non-ischemic hemispheres.

-

Record the wet weight of each hemisphere.

-

Dry the tissue in an oven at 60-100°C for 24-72 hours until a constant dry weight is achieved.

-

Calculate the percentage of water content: [(wet weight - dry weight) / wet weight] x 100.[15][16]

-

-

TTC Staining for Infarct Volume:

-

Slice the brain into 2 mm coronal sections.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the slices and use image analysis software to quantify the infarct volume relative to the total brain volume.[5]

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders characterized by ionic dysregulation. Its potent and selective inhibition of the SPAK kinase offers a promising strategy to mitigate the detrimental effects of the overactivated WNK-SPAK-NKCC1 signaling pathway. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds, with the ultimate goal of translating these preclinical findings into effective treatments for patients suffering from stroke and other devastating neurological conditions.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. SPAK inhibitor ZT‐1a attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grantome.com [grantome.com]

- 8. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aurorabiomed.com [aurorabiomed.com]

- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cognitive Deficits and Delayed Neuronal Loss in a Mouse Model of Multiple Microinfarcts | Journal of Neuroscience [jneurosci.org]

- 16. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ZT-1a: A Novel Modulator of Brain Cation-Chloride Cotransport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK). It was developed through a "scaffold-hybrid" strategy and has demonstrated significant therapeutic potential in preclinical models of neurological disorders associated with impaired ionic homeostasis, such as stroke, hydrocephalus, and vascular dementia. This compound modulates the activity of cation-Cl- cotransporters (CCCs) by inhibiting the WNK-SPAK/OSR1 signaling pathway, leading to a reduction in brain swelling and neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Synthesis

The discovery of this compound was guided by a "scaffold-hybrid" strategy, which involved combining the pharmacophores of previously identified SPAK inhibitors, including Closantel, Rafoxanide, and STOCK1S-14279.[1][2] This approach aimed to develop a novel, potent, and selective SPAK inhibitor with improved pharmacological properties. The chemical name for this compound is 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide.[1][3]

While the specific, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature, the general strategy involved the synthesis of a new focused chemical library derived from the aforementioned SPAK inhibitors.[1]

Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor of SPAK kinase.[4][5] This means that its inhibitory action is not dependent on the concentration of ATP, a key characteristic that can offer advantages in terms of specificity and in vivo efficacy.[6]

The primary molecular target of this compound is the WNK-SPAK/OSR1 signaling cascade, a crucial pathway in the regulation of cation-Cl- cotransporters (CCCs) such as NKCC1 and KCCs.[2][7] Under pathological conditions like ischemic stroke, this pathway is upregulated, leading to increased phosphorylation and activation of NKCC1 and inhibitory phosphorylation of KCCs.[2][8] This dysregulation results in an influx of ions and water into cells, causing cytotoxic edema and neuronal damage.[7]

This compound intervenes in this pathway by inhibiting SPAK (and the related kinase OSR1), thereby preventing the phosphorylation of NKCC1 and KCCs.[4][9] This dual action—inhibiting NKCC1-mediated ion influx and promoting KCC-mediated ion efflux—helps to restore ionic homeostasis and reduce cell swelling.[1][9]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC50 (SPAK activity) | 44.3 µM | ATP concentration: 0.01 mM | [4] |

| 35.0 µM | ATP concentration: 0.1 mM | [4] | |

| 46.7 µM | ATP concentration: 1 mM | [4] | |

| EC50 (cellular SPAK activity) | ~1 µM | HEK-293 cells | [2] |

| Inhibition of NKCC1 phosphorylation (p-Thr203/207/212) | 72 ± 5.2% | 1 µM this compound in HEK-293 cells | [4] |

| Inhibition of KCC phosphorylation (sites 1/2) | 65-77% | 3 µM this compound in HEK-293 cells | [4] |

| Inhibition of SPAK phosphorylation (Ser373) | 70 ± 3.8% | 3-10 µM this compound in HEK-293 cells | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Naïve Mice

| Parameter | Intravenous Administration | Oral Administration | Reference |

| T1/2 (plasma half-life) | 1.8 hours | 2.6 hours | [2] |

| AUC (area under the curve) | 2340 hoursng/mL | 97.3 hoursng/mL | [2] |

| MRT (mean residence time) | 0.45 hours | 3.3 hours | [2] |

| Oral Bioavailability | - | 2.2% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is used to induce focal cerebral ischemia, mimicking an ischemic stroke.

-

Animal Model: Adult C57BL/6J mice are commonly used.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Introduce a silicon-coated nylon monofilament (e.g., 6-0) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60-90 minutes.

-

After the occlusion period, withdraw the filament to allow for reperfusion.

-

-

Drug Administration: this compound (e.g., 2.5 or 5.0 mg/kg) or vehicle (e.g., DMSO) is administered, often via intraperitoneal injection, at specific time points post-reperfusion (e.g., 3 and 8 hours).[8]

-

Outcome Measures:

-

Infarct Volume: Assessed 24 hours post-tMCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Neurological Deficit Scoring: Evaluated at various time points using a standardized neurological scoring system.

-

Behavioral Tests: Such as the corner test and adhesive tape removal test to assess sensorimotor function.[8]

-

Immunoblotting for Phosphorylated Proteins

This technique is used to quantify the phosphorylation status of SPAK, NKCC1, and KCC3.

-

Sample Preparation:

-

Homogenize brain tissue or lyse cells in a lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-SPAK (Ser373), phospho-NKCC1 (Thr203/207/212), phospho-KCC3 (Thr991/Thr1048)) and total protein as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.

⁸⁶Rb⁺ Uptake Assay for Cation-Chloride Cotransporter Activity

This assay measures the activity of KCCs and NKCC1 by tracking the uptake of the potassium analog, ⁸⁶Rb⁺.

-

Cell Culture and Transfection:

-

HEK-293 cells are commonly used and can be transfected with constructs encoding the cotransporter of interest (e.g., FLAG-tagged KCC3).[1]

-

-

Assay Procedure:

-

Wash the cells with an appropriate buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells in either isotonic or hypotonic low-chloride buffer to modulate cotransporter activity.

-

Treat the cells with this compound or vehicle for a specified duration.

-

Initiate the uptake by adding ⁸⁶Rb⁺ to the buffer.

-

After a defined incubation period (e.g., 10 minutes), stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

-

-

Data Analysis: The ⁸⁶Rb⁺ uptake is normalized to the total protein content in each sample. The activity of specific cotransporters can be isolated by using specific inhibitors (e.g., bumetanide for NKCC1, furosemide for KCCs) and ouabain (for the Na+/K+-ATPase).[6]

Visualizations

Signaling Pathway

Caption: this compound inhibits the WNK-SPAK/OSR1 signaling pathway.

Experimental Workflow

Caption: Workflow for in vivo and in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. grantome.com [grantome.com]

- 8. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

ZT-1a: A Novel Modulator of Cation-Chloride Cotransport for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective small molecule inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). By targeting the WNK-SPAK/OSR1 signaling pathway, this compound modulates the activity of cation-chloride cotransporters (CCCs), key regulators of ionic homeostasis in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on NKCC1 and KCC cotransporters, and its therapeutic potential in neurological disorders associated with dysregulated ion transport, such as stroke and hydrocephalus. Detailed summaries of quantitative data and experimental methodologies are presented to support further research and development.

Introduction

Cation-chloride cotransporters (CCCs), a family of integral membrane proteins, play a crucial role in maintaining cell volume and intracellular chloride concentration.[1][2][3][4] The two major players in the brain are the Na-K-Cl cotransporter 1 (NKCC1), which mediates chloride influx, and the K-Cl cotransporter 2 (KCC2), responsible for chloride efflux.[5] The coordinated activity of these transporters is vital for neuronal function, particularly for GABAergic neurotransmission.[5]

Dysregulation of CCC activity, often characterized by overactive NKCC1 and/or hypoactive KCC2, has been implicated in the pathophysiology of various neurological disorders, including epilepsy, traumatic brain injury, stroke, and hydrocephalus.[1][6][7] The serine-threonine kinase SPAK has emerged as a master regulator of these transporters, phosphorylating and activating NKCC1 while inhibiting KCC2.[1][2][3][4][6] This makes SPAK an attractive therapeutic target for restoring ionic homeostasis in the diseased brain.

This compound is a non-ATP-competitive inhibitor of SPAK kinase.[8][9] Through its inhibitory action on SPAK, this compound effectively reduces the phosphorylation of NKCC1 and KCCs, leading to a decrease in NKCC1-mediated ion influx and an increase in KCC-mediated ion efflux.[1][2][3][4][8][9] This dual action makes this compound a promising therapeutic candidate for neurological conditions characterized by cellular swelling and excitotoxicity.

Mechanism of Action of this compound

This compound exerts its effects on cation-chloride cotransport by inhibiting the WNK-SPAK/OSR1 signaling cascade.[5][6][10] WNK (With-No-Lysine [K]) kinases act upstream of SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1).[6] Activation of WNK kinases leads to the phosphorylation and activation of SPAK/OSR1.[6] Activated SPAK/OSR1, in turn, phosphorylates specific serine and threonine residues on NKCC1 and KCCs.[1][10]

Phosphorylation of NKCC1 at Thr203/207/212 is required for its activation, leading to an influx of Na+, K+, and Cl- ions.[1][8][11] Conversely, phosphorylation of KCCs (e.g., KCC2 at Thr906/Thr1007 or KCC3 at Thr991/Thr1048) results in their inhibition, reducing Cl- extrusion.[1][10][11]

This compound, as a selective SPAK inhibitor, disrupts this signaling pathway.[1][8][9] By preventing SPAK-mediated phosphorylation, this compound leads to a decrease in the phosphorylation state of both NKCC1 and KCCs.[1][2][3][4][8][9] This results in the functional inhibition of NKCC1 and the stimulation of KCC activity, thereby promoting net chloride extrusion from the cell.[1][2][3][4][5][8][9]

Signaling Pathway Diagram

Caption: this compound inhibits SPAK, preventing phosphorylation of NKCC1 and KCCs.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on SPAK and the subsequent impact on CCC phosphorylation have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of SPAK Kinase Activity by this compound

| ATP Concentration | IC50 (µM) | Reference |

| 0.01 mM | 44.3 | [8] |

| 0.1 mM | 35.0 | [8] |

| 1 mM | 46.7 | [8] |

Table 2: Cellular Activity of this compound on CCC and SPAK Phosphorylation in HEK-293 Cells

| Target | This compound Concentration | % Inhibition of Phosphorylation | Reference |

| NKCC1 (p-Thr203/207/212) | 1 µM | 72 ± 5.2 | [1][8][11] |

| KCCs (sites 1/2) | 3 µM | 65 - 77 | [1][8][11] |

| SPAK (p-Ser373) | ~3 - 10 µM | 70 ± 3.8 | [1][8][11] |

Table 3: Cellular SPAK Inhibitory Activity of this compound

| Parameter | Value | Reference |

| EC50 | ~1 µM | [12] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing laboratories. However, based on published literature, the key experiments can be summarized as follows.

In Vitro Kinase Assay

The direct inhibitory effect of this compound on SPAK kinase activity is typically assessed using an in vitro kinase assay.

-

Objective: To determine the IC50 value of this compound for SPAK kinase.

-

General Methodology:

-

Recombinant human SPAK kinase is incubated with a specific substrate (e.g., a peptide derived from a known SPAK substrate) and ATP in a reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve. To assess the mode of inhibition (e.g., ATP-competitive or non-competitive), the assay is repeated at different ATP concentrations.[8]

-

Cellular Phosphorylation Assays

The effect of this compound on the phosphorylation of CCCs and SPAK within a cellular context is crucial for understanding its biological activity.

-

Objective: To measure the inhibition of NKCC1, KCC, and SPAK phosphorylation by this compound in cells.

-

General Methodology:

-

Human Embryonic Kidney (HEK-293) cells are commonly used for these assays as they provide a robust system for expressing exogenous proteins.[1][8][11]

-

Cells are transfected with plasmids encoding the cation-chloride cotransporters (e.g., FLAG-tagged KCC3) and/or SPAK.[1]

-

The transfected cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).[1]

-

After a specific incubation period, the cells are lysed, and protein extracts are prepared.

-

The phosphorylation status of the target proteins is analyzed by immunoblotting (Western blotting).[1] This involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated forms of NKCC1 (p-Thr203/207/212), KCCs (e.g., p-KCC3 Thr991/Thr1048), and SPAK (p-Ser373), as well as antibodies for the total protein levels as a loading control.[1]

-

The band intensities are quantified using densitometry, and the percentage of inhibition of phosphorylation is calculated.[1]

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular evaluation of this compound.

Therapeutic Potential and Future Directions

The ability of this compound to modulate cation-chloride cotransport through SPAK inhibition has significant therapeutic implications for a range of neurological disorders. In preclinical models, this compound has demonstrated efficacy in:

-

Ischemic Stroke: Systemic administration of this compound has been shown to reduce cerebral edema, decrease infarct size, and improve neurological outcomes in rodent models of ischemic stroke.[1][4][6][7][11]

-

Hydrocephalus: In a model of post-hemorrhagic hydrocephalus, intracerebroventricular delivery of this compound decreased cerebrospinal fluid (CSF) hypersecretion.[1][2][3][4][11]

-

Vascular Dementia: this compound has been found to attenuate reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia.[13]

These findings suggest that this compound or related compounds could offer a novel therapeutic strategy for conditions where ionic dysregulation and cellular swelling are key pathological features. Future research should focus on:

-

Optimizing the pharmacokinetic properties of this compound to improve its brain penetration.[14]

-

Conducting further preclinical studies to evaluate the long-term efficacy and safety of this compound.

-

Exploring the potential of this compound in other neurological disorders characterized by CCC dysregulation, such as epilepsy and traumatic brain injury.

Conclusion

This compound is a promising new molecular entity that targets the WNK-SPAK/OSR1 signaling pathway to modulate the activity of the key cation-chloride cotransporters NKCC1 and KCCs. By inhibiting NKCC1 and activating KCCs, this compound can restore ionic homeostasis in the brain, offering a novel therapeutic approach for a variety of debilitating neurological disorders. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for the continued investigation and development of this compound and other SPAK inhibitors as transformative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Modulation of brain cation-Clâ cotransport via the SPAK kinase inhibitor this compound - University of Exeter - Figshare [ore.exeter.ac.uk]

- 3. [PDF] Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 4. Modulation of brain cation-Cl- cotransport via the SPAK kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SPAK inhibitor this compound for ischemic stroke therapy - Dandan Sun [grantome.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPAK inhibitor ZT‐1a attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating ZT-1a in Hydrocephalus Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocephalus, a condition characterized by the abnormal accumulation of cerebrospinal fluid (CSF) within the brain's ventricles, presents a significant challenge in neuroscience research and clinical practice. Current treatments primarily rely on surgical interventions, which are often associated with complications. This has spurred the investigation of pharmacological alternatives. One such promising compound is ZT-1a, a potent and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). This technical guide provides an in-depth overview of the preclinical investigation of this compound in hydrocephalus models, focusing on its mechanism of action, experimental protocols, and quantitative outcomes. This compound has been shown to reduce CSF hypersecretion in rodent models of post-hemorrhagic hydrocephalus, suggesting its potential as a non-surgical therapeutic strategy.[1][2][3]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effect by targeting the WNK-SPAK/OSR1 signaling pathway, a critical regulator of cation-Cl- cotransporters (CCCs) that control ion and water movement across cell membranes.[4][5] In the context of hydrocephalus, particularly post-hemorrhagic hydrocephalus (PHH), inflammation triggers the upregulation of this pathway in the choroid plexus, the primary site of CSF production.

The activation of SPAK kinase leads to the phosphorylation and subsequent activation of the Na-K-Cl cotransporter 1 (NKCC1) and inhibition of the K-Cl cotransporters (KCCs).[4][6][7] This altered ion transport results in increased CSF secretion. This compound, as a SPAK inhibitor, disrupts this cascade by preventing the phosphorylation of NKCC1, thereby reducing the excessive secretion of CSF.[1][8]

The primary phosphorylation sites on human NKCC1 targeted by the SPAK/OSR1 kinases are Threonine 203 (Thr203), Threonine 207 (Thr207), and Threonine 212 (Thr212).[4][5][6][7]

Signaling Pathway

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in a rat model of post-hemorrhagic hydrocephalus.

Table 1: Effect of this compound on CSF Secretion

| Treatment Group | CSF Secretion Rate Reduction (fold-change vs. IVH-vehicle) | Statistical Significance | Source |

| This compound (10 µM, ICV) | ~2.3 | p < 0.01 | [1][8] |

Table 2: Effect of this compound on Protein Phosphorylation in the Choroid Plexus Epithelium

| Protein | Change in Phosphorylation vs. IVH-vehicle | Statistical Significance | Source |

| pSPAK | ↓ 55 ± 3.6% | p < 0.01 | [8] |

| pNKCC1 | ↓ 69 ± 4.3% | p < 0.001 | [8] |

Experimental Protocols

Animal Model: Post-Hemorrhagic Hydrocephalus (PHHP) in Rats

A widely used model to study the efficacy of this compound is the post-hemorrhagic hydrocephalus model in neonatal rats.[8] This model recapitulates the key features of the human condition, including ventricular dilation following intraventricular hemorrhage (IVH).

Protocol for Induction of PHHP:

-

Animal Subjects: Neonatal Wistar rat pups (postnatal day 4-7) are commonly used.[9][10][11]

-

Anesthesia: Pups are anesthetized, for example, with isoflurane.

-

Hemorrhage Induction: A stereotaxic apparatus is used to inject autologous blood or a solution of lysed red blood cells into the lateral ventricles.[12]

-

Confirmation of Hydrocephalus: The development of hydrocephalus is confirmed through methods such as magnetic resonance imaging (MRI) to visualize ventricular enlargement.[9][12]

Administration of this compound

Intracerebroventricular (ICV) administration is a key method for delivering this compound directly to the site of action in the brain.

Protocol for Intracerebroventricular (ICV) Injection:

-

Stereotaxic Surgery: Rats are placed in a stereotaxic frame under anesthesia.

-

Cannula Implantation: A guide cannula is implanted into a lateral ventricle. The stereotaxic coordinates for the lateral ventricle in rats are approximately:

-

Anteroposterior (AP): -0.12 mm to -1.0 mm from Bregma

-

Mediolateral (ML): ±1.6 mm to ±2.4 mm from the midline

-

Dorsoventral (DV): -4.0 mm to -4.3 mm from the skull surface[2]

-

Note: These coordinates may need to be adjusted based on the specific rat strain and age.

-

-

This compound Infusion: this compound, dissolved in a suitable vehicle (e.g., DMSO), is infused through the cannula.

Outcome Measures and Data Analysis

a. Measurement of CSF Secretion: The rate of CSF production can be measured to quantify the effect of this compound.

b. Western Blotting for Protein Phosphorylation:

-

Tissue Collection: The choroid plexus is dissected from the brains of treated and control animals.

-

Protein Extraction: Proteins are extracted from the tissue lysates.

-

Immunoblotting: Western blotting is performed using antibodies specific for the phosphorylated and total forms of SPAK, NKCC1, and KCCs to determine the change in their phosphorylation status.

c. Magnetic Resonance Imaging (MRI) for Ventricular Volume:

-

Image Acquisition: T2-weighted MRI scans are acquired to visualize the cerebral ventricles.

-

Volumetric Analysis: The volume of the lateral ventricles is quantified from the MRI images to assess the extent of hydrocephalus. While specific data on this compound's effect on ventricular volume in hydrocephalus models is still emerging, studies in stroke models have shown its ability to reduce lesion volume.[8]

Experimental Workflow

Conclusion

This compound represents a promising therapeutic candidate for the non-surgical treatment of hydrocephalus. Its targeted inhibition of the SPAK kinase in the choroid plexus effectively reduces the CSF hypersecretion that drives ventricular enlargement in post-hemorrhagic hydrocephalus models. This technical guide provides a comprehensive overview of the rationale, methodologies, and key findings related to the preclinical investigation of this compound. Further research, including studies to quantify the impact on ventricular volume and long-term neurological outcomes, will be crucial in advancing this compound towards clinical application.

References

- 1. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. mdpi.com [mdpi.com]

- 5. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Posthemorrhagic Ventricular Dilation in the Neonate: Development and Characterization of a Rat Model | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Posthemorrhagic Hydrocephalus of Prematurity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. olac.berkeley.edu [olac.berkeley.edu]

ZT-1a: A Novel Neuroprotective Agent for Vascular Dementia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular dementia (VaD), a prevalent form of cognitive impairment stemming from cerebrovascular disease, presents a significant unmet medical need with no approved disease-modifying therapies.[1][2] A key pathological feature of VaD is white matter injury, characterized by reactive astrogliosis, oligodendrocyte death, and demyelination, often triggered by chronic cerebral hypoperfusion.[2][3] Emerging research has identified the WNK-SPAK-NKCC1 signaling pathway as a critical mediator in the pathogenesis of these white matter lesions.[2][3] ZT-1a, a novel, potent, and selective non-ATP competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), has demonstrated significant neuroprotective effects in preclinical models of vascular dementia.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, positioning it as a promising therapeutic candidate for VaD.

Introduction: The Challenge of Vascular Dementia

Vascular dementia is the second most common cause of dementia after Alzheimer's disease, accounting for approximately 15-20% of cases in North America and Europe.[1] It arises from brain damage due to vascular diseases, leading to cognitive decline.[1] A hallmark of vascular contributions to cognitive impairment and dementia (VCID) is the presence of white matter lesions, which are associated with axonal damage and edema.[1] Despite its prevalence, the molecular and cellular mechanisms underlying VaD are not fully understood, and there are currently no approved therapies to treat this debilitating condition.[1][2]

Mechanism of Action: Targeting the WNK-SPAK-NKCC1 Pathway

This compound exerts its neuroprotective effects by inhibiting the WNK-SPAK-NKCC1 signaling cascade.[2][3] This pathway plays a crucial role in regulating ion homeostasis in the brain.[4]

-

WNK (With No Lysine [K]) Kinases: These are upstream regulators that are activated by cellular stress, such as that induced by cerebral hypoperfusion.

-

SPAK (STE20/SPS1-related proline/alanine-rich kinase): WNK kinases phosphorylate and activate SPAK.

-

NKCC1 (Na-K-Cl Cotransporter 1): Activated SPAK then phosphorylates and increases the activity of NKCC1, a key ion transporter.[2][3]

In the context of vascular dementia, chronic cerebral hypoperfusion leads to the upregulation of the WNK-SPAK-NKCC1 signaling pathway, particularly in astrocytes.[2][3] This results in an overload of intracellular sodium, causing astrocyte swelling and a transition to a reactive, cytotoxic phenotype (C3d+).[2][3] These reactive astrocytes contribute to inflammation, oligodendrocyte death, and subsequent demyelination, all of which are hallmarks of white matter injury in VaD.[2][3]

This compound, as a SPAK inhibitor, disrupts this pathological cascade. By preventing the phosphorylation and activation of NKCC1, this compound reduces astrogliosis, protects oligodendrocytes from cell death, and preserves the integrity of white matter, ultimately leading to improved cognitive function.[2][3]

Signaling Pathway of this compound in Neuroprotection

Caption: Mechanism of this compound in mitigating vascular dementia pathology.

Preclinical Efficacy: The BCAS Mouse Model

The primary preclinical model used to evaluate the efficacy of this compound for vascular dementia is the bilateral carotid artery stenosis (BCAS) mouse model.[2][3] This model mimics the chronic cerebral hypoperfusion observed in human VaD, leading to the development of white matter lesions and cognitive impairment.[2][3]

Experimental Workflow

Caption: Experimental workflow for preclinical evaluation of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in the BCAS mouse model.

Table 1: Effects of this compound on Cognitive Function (Morris Water Maze) [2][5]

| Group | Escape Latency (seconds) | Time in Target Quadrant (%) |

| Sham | Significantly lower than BCAS-Vehicle | Significantly higher than BCAS-Vehicle |

| BCAS-Vehicle | Significantly higher than Sham | Significantly lower than Sham |

| BCAS-ZT-1a | Significantly lower than BCAS-Vehicle | Significantly higher than BCAS-Vehicle |

Table 2: Effects of this compound on White Matter Integrity (MRI-DTI) [2][5]

| Group | Fractional Anisotropy (FA) | Radial Diffusivity (RD) | Mean Diffusivity (MD) |

| Sham | Higher than BCAS-Vehicle | Lower than BCAS-Vehicle | Lower than BCAS-Vehicle |

| BCAS-Vehicle | Lower than Sham | Higher than Sham | Higher than Sham |

| BCAS-ZT-1a | Significantly higher than BCAS-Vehicle | Significantly lower than BCAS-Vehicle | Significantly lower than BCAS-Vehicle |

Table 3: Effects of this compound on Cellular and Molecular Markers [2][3]

| Marker | BCAS-Vehicle Group | BCAS-ZT-1a Group |

| pNKCC1 Expression | Increased | Reduced |

| GFAP+ Astrocytes (Astrogliosis) | Increased | Decreased |

| C3d+ Cytotoxic Astrocytes | Increased | Decreased |

| S100A10+ Homeostatic Astrocytes | Decreased | Increased |

| Oligodendrocyte Precursor Cells (OPCs) | Decreased | Increased |

| Mature Oligodendrocytes (OLs) | Decreased | Increased |

| Myelin Basic Protein (MBP) | Decreased | Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Bilateral Carotid Artery Stenosis (BCAS) Mouse Model[2][3]

-

Animal Model: Adult male C57BL/6J mice are typically used.

-

Anesthesia: Mice are anesthetized, for example, with isoflurane.

-

Surgical Procedure:

-

A midline cervical incision is made to expose both common carotid arteries.

-

Microcoils are placed around each common carotid artery to induce stenosis and chronic cerebral hypoperfusion. The internal diameter of the microcoils is critical for achieving the desired level of stenosis without complete occlusion.

-

The incision is sutured, and the animals are allowed to recover.

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure without the placement of microcoils.

This compound Administration[2][5]

-

Compound: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route.

-

Dosing Regimen: A typical dosing regimen is 5 mg/kg, administered every 3 days, starting from a specified time point post-BCAS surgery (e.g., 14 days) and continuing for several weeks.[2][5]

Morris Water Maze (MWM)[2]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase:

-

Mice are trained over several consecutive days to find the hidden platform from different starting positions.

-

Parameters recorded include escape latency (time to find the platform) and path length.

-

-

Probe Trial:

-

The escape platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Immunofluorescence and Immunoblotting[2][3]

-

Tissue Preparation: Mice are euthanized, and brain tissue is collected, fixed, and sectioned for immunofluorescence or homogenized for immunoblotting.

-

Immunofluorescence:

-

Brain sections are incubated with primary antibodies against specific markers (e.g., GFAP for astrocytes, MBP for myelin, C3d for cytotoxic astrocytes, S100A10 for homeostatic astrocytes, Olig2 for oligodendrocytes).

-

Sections are then incubated with fluorescently labeled secondary antibodies.

-

Imaging is performed using a confocal microscope, and fluorescence intensity is quantified.

-

-

Immunoblotting:

-

Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are incubated with primary antibodies against target proteins (e.g., pNKCC1, total NKCC1, GFAP).

-

After incubation with a secondary antibody, protein bands are visualized and quantified.

-

ex vivo MRI-DTI Analysis[2][3]

-

Sample Preparation: Mouse brains are fixed and prepared for high-resolution imaging.

-

Imaging: Diffusion Tensor Imaging (DTI) is performed to assess the microstructural integrity of white matter tracts.

-

Data Analysis: DTI metrics are calculated, including:

-

Fractional Anisotropy (FA): A measure of the directionality of water diffusion, which is high in well-organized white matter.

-

Radial Diffusivity (RD): A measure of water diffusion perpendicular to axonal tracts, which is increased in demyelination.

-

Mean Diffusivity (MD): The average magnitude of water diffusion, which is increased in areas of tissue damage.

-

Conclusion and Future Directions

This compound represents a promising, first-in-class therapeutic agent for the treatment of vascular dementia. Its targeted inhibition of the WNK-SPAK-NKCC1 signaling pathway directly addresses the underlying pathology of white matter injury. The robust preclinical data in a clinically relevant animal model provide a strong rationale for its continued development.

Future research should focus on:

-

Clinical Trials: The progression of this compound or related compounds into human clinical trials is the next critical step.

-

Biomarker Development: Identifying translatable biomarkers to monitor the engagement of the WNK-SPAK-NKCC1 pathway and the therapeutic response to this compound in patients.

-

Combination Therapies: Investigating the potential of this compound in combination with other therapeutic approaches for a multi-faceted treatment of vascular dementia.

The development of this compound offers a beacon of hope for patients suffering from vascular dementia and underscores the importance of understanding the fundamental molecular mechanisms of this devastating disease.

References

- 1. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]

- 2. SPAK inhibitor ZT‐1a attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPAK inhibitor this compound attenuates reactive astrogliosis and oligodendrocyte degeneration in a mouse model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Modulation of brain cation-Clâ cotransport via the SPAK kinase inhibitor this compound - University of Exeter - Figshare [ore.exeter.ac.uk]

- 5. researchgate.net [researchgate.net]

Structure-Activity Relationship of ZT-1a Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: ZT-1a, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK), has emerged as a promising therapeutic candidate for neurological disorders associated with impaired ionic homeostasis. Developed through a scaffold-hybrid strategy, this compound modulates cation-Cl− cotransporters by inhibiting the WNK-SPAK/OSR1 signaling pathway. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Introduction

This compound, chemically known as 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and hydrocephalus.[1][2] Its mechanism of action involves the inhibition of SPAK kinase, a key regulator of cation-chloride cotransporters (CCCs) such as NKCC1 and KCCs.[3][4] By inhibiting SPAK, this compound can reduce cytotoxic edema and inflammation, offering a novel therapeutic strategy for various neurological conditions.[1][5] Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the development of next-generation SPAK inhibitors with improved efficacy and pharmacokinetic profiles.

Structure-Activity Relationship of this compound Derivatives

The core structure of this compound can be divided into three main regions: the salicylamide head, the central phenyl ring, and the diphenylacetonitrile tail. Modifications to these regions can significantly impact the compound's potency and efficacy.

A key study evaluated the in vivo efficacy of four this compound derivatives (ZT-1c, ZT-1d, ZT-1g, and ZT-1h) in a mouse model of ischemic stroke.[6] While the exact chemical structures of these derivatives are not publicly disclosed in the primary literature, a patent filed by the researchers likely contains this information. Analysis of the available biological data reveals important SAR trends.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound and its derivatives, providing a basis for the structure-activity relationship analysis.

Table 1: In Vitro SPAK Inhibition

| Compound | EC50 (µM) for SPAK Inhibition |

| This compound | ~1 |

| ZT-1c | ~3 |

| ZT-1d | ~3 |

| ZT-1g | ~3 |

| ZT-1h | ~3 |

Data sourced from Bhuiyan et al., 2022.[6]

Table 2: In Vivo Efficacy in a Mouse Model of Ischemic Stroke

| Compound | Reduction in Stroke Lesion Volume (%) | Rank Order of Improvement in Neurological Function |

| This compound | ~65.2 | 1 |

| ZT-1d | ~55.1 | 2 |

| ZT-1c | ~46.5 | 3 |

| ZT-1g | ~40.6 | 4 |

| ZT-1h | ~25.6 | 5 |

Data sourced from Bhuiyan et al., 2022.[6]

SAR Insights:

-

Potency: this compound is the most potent of the tested compounds in vitro, with an EC50 approximately three times lower than its derivatives.[6] This suggests that the specific structural features of this compound are optimal for binding to and inhibiting SPAK.

-

Efficacy: The in vivo data largely correlates with the in vitro potency. This compound demonstrates the highest efficacy in reducing stroke lesion volume and improving neurological outcomes.[6]

-

Derivative Ranking: The derivatives show a clear rank order of efficacy (ZT-1d > ZT-1c > ZT-1g > ZT-1h), indicating that even subtle structural modifications can have a significant impact on in vivo performance.[6] Without the specific structures, it is hypothesized that these modifications may affect factors such as blood-brain barrier penetration, metabolic stability, or off-target effects.

Signaling Pathway and Experimental Workflow

WNK-SPAK/OSR1 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the WNK-SPAK/OSR1 signaling cascade. This pathway plays a crucial role in regulating ion homeostasis in neurons.

Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The evaluation of this compound derivatives in a stroke model follows a standardized workflow to ensure reproducible and comparable results.

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following are generalized protocols based on the methodologies described in the cited literature.

In Vitro SPAK Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for the inhibition of SPAK kinase activity.

-

Materials:

-

Recombinant human SPAK kinase

-

Kinase substrate (e.g., a peptide containing the SPAK phosphorylation motif)

-

ATP (Adenosine triphosphate)

-

Test compounds (this compound and its derivatives) dissolved in DMSO

-

Kinase assay buffer

-